molecular formula C17H19FN2O3S2 B2537780 N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-63-6

N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2537780
CAS No.: 1105222-63-6
M. Wt: 382.47
InChI Key: WSQGRDPOAQUUTR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been explored, showcasing methods to create compounds with potential biological activity. These derivatives were synthesized through reactions involving benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data, highlighting the diverse chemical strategies employed to develop new chemical entities with specific biological targets (Khalid et al., 2014).

Enzyme Inhibitory Activities

Research on similar compounds has demonstrated their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. These studies highlight the importance of enzyme inhibition in drug development and the potential for these compounds to serve as leads for the development of new therapeutic agents (Khalid et al., 2014).

Antimicrobial Activity

The antimicrobial activity of sulfide and sulfone derivatives of similar compounds has been investigated, revealing their potential to fight bacterial and fungal infections. These studies provide insights into the structural requirements for antimicrobial efficacy and highlight the potential of these compounds in addressing drug-resistant microbial infections (Badiger et al., 2013).

Anticancer Potential

Compounds with similar structures have been evaluated for their anticancer activity, particularly against breast cancer. The exploration of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives, possessing a biologically active sulfone moiety, has shown promising results in in vitro models, indicating potential pathways for the development of new anticancer drugs (Al-Said et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGRDPOAQUUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.